molecular formula C9H7FN4O B14912446 3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide

3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide

Cat. No.: B14912446
M. Wt: 206.18 g/mol
InChI Key: ZRFRNWUTUALJLQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both fluorine and pyrazole moieties in its structure contributes to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with 3-fluoropyrazole under specific conditions. One common method includes:

    Starting Materials: Isonicotinic acid hydrazide and 3-fluoropyrazole.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction.

    Catalysts and Reagents: Catalysts like acetic acid or sulfuric acid may be used to facilitate the reaction.

    Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(1h-pyrazol-4-yl)benzenesulfonamide
  • 4-Fluoro-2-(1h-pyrazol-3-yl)phenol
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1h-pyrazole

Uniqueness

3-Fluoro-N-(1h-pyrazol-4-yl)isonicotinamide stands out due to its unique combination of fluorine and pyrazole moieties, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7FN4O

Molecular Weight

206.18 g/mol

IUPAC Name

3-fluoro-N-(1H-pyrazol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C9H7FN4O/c10-8-5-11-2-1-7(8)9(15)14-6-3-12-13-4-6/h1-5H,(H,12,13)(H,14,15)

InChI Key

ZRFRNWUTUALJLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)NC2=CNN=C2)F

Origin of Product

United States

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